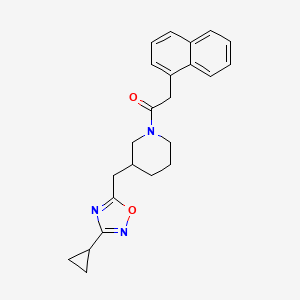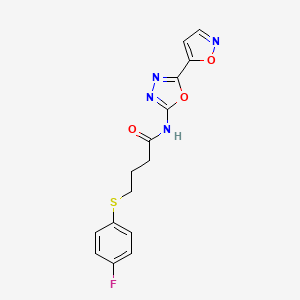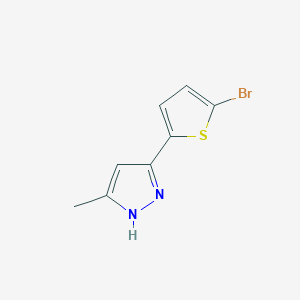
3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a chalcone derivative (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one (NBT) has been synthesized by Claisen-Schmidt condensation reaction . Another method involves an efficient catalytic method for synthesis of 1-phenyl-3(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazolines by solid phase cyclization using a solvent-free environmentally greener catalyst fly ash: H2SO4 .
Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
科学的研究の応用
Synthesis and Computational Applications
The synthesis of thiophene and pyrazole derivatives has been widely studied, demonstrating various methodologies including palladium-catalyzed cross-coupling reactions. These synthetic routes have facilitated the production of compounds with significant yields and have been characterized for their structural features through computational applications. For example, derivatives such as 5-bromo-N-(5-methyl-1H-pyrazol-3-yl)thiophene-2-carboxamide exhibit promising nonlinear optical properties, which are crucial for the development of optical materials. Computational methods like Density Functional Theory (DFT) calculations have been utilized to investigate the electronic structure and predict NMR data, aligning significantly with experimental results, thus showcasing their potential in materials science and optical applications (Kanwal et al., 2022).
Antimicrobial and Anticancer Activity
Compounds containing the 3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole scaffold have demonstrated potential in biomedical applications, particularly in antimicrobial and anticancer activities. The Schiff base derivatives synthesized through condensation methods have shown cytotoxic activity against specific cancer cell lines, revealing their potential as anticancer agents. These findings are significant for the development of new therapeutic agents (M et al., 2022).
Application in Photovoltaic Devices
The synthesis of donor-acceptor copolymers incorporating thiophene and pyrazole units has been explored for their application in photovoltaic devices. These polymers exhibit varied optical and electrochemical properties, making them suitable for use in solar energy conversion. The investigation into these materials offers insights into the design and optimization of more efficient photovoltaic systems (Zhou et al., 2010).
Optical and Electrochemical Characterization
The study of thiophene and pyrazole-based polymers has also extended to their optical and electrochemical properties. Such polymers have been synthesized and characterized, revealing insights into their thermal stability, molecular weights, and photophysical behaviors. This research underlines the polymers' potential in various applications, including optoelectronic devices (Alghamdi et al., 2016).
将来の方向性
Thiophene-based conjugated polymers hold an irreplaceable position among the continuously growing plethora of conjugated polymers due to their exceptional optical and conductive properties . This makes them a center of attention for researchers aiming to design novel strategies to reach more efficient materials for electronic applications .
作用機序
Target of Action
Compounds with similar structures have been known to interact with various biological targets .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions, which are widely applied transition metal catalysed carbon–carbon bond forming reactions .
Biochemical Pathways
Related compounds have been used in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications .
Result of Action
Similar compounds have been used in the synthesis of polymers exhibiting properties such as electronic, optoelectronic, chemosensitivity, liquid crystallinity, and high conductivity .
特性
IUPAC Name |
3-(5-bromothiophen-2-yl)-5-methyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2S/c1-5-4-6(11-10-5)7-2-3-8(9)12-7/h2-4H,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKOTLIWHZZSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1H-indole-3-carboxamide](/img/structure/B2721716.png)


![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)
![3-(2-ethoxyethyl)-1,7-dimethyl-8-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2721724.png)
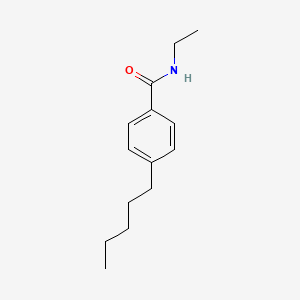
![N-[2-[3-[2-(benzylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2721726.png)
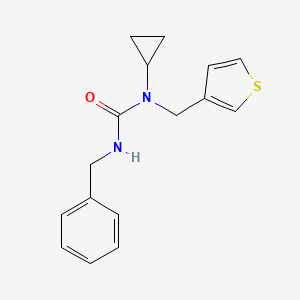
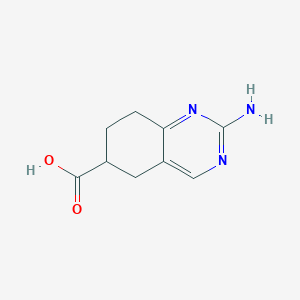
![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2721732.png)
![2-Chloro-N-[2-(4-pyrazol-1-ylphenyl)ethyl]propanamide](/img/structure/B2721733.png)

